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Compound of Interest

Compound Name:
1-(2,2-Diethoxyethyl)-3-

methoxyurea

Cat. No.: B172429 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the predicted spectroscopic data

for 1-(2,2-diethoxyethyl)-3-methoxyurea (CAS No. 116451-49-1), alongside generalized

experimental protocols for its synthesis and analysis. Due to the absence of published

experimental spectra for this specific compound, this guide utilizes predictive models to

forecast its spectroscopic characteristics.

Compound Overview
1-(2,2-diethoxyethyl)-3-methoxyurea is a substituted urea derivative. Substituted ureas are a

class of organic compounds with significant interest in medicinal chemistry and drug

development due to their diverse biological activities.

Chemical Structure:

Molecular Formula: C₈H₁₈N₂O₄

Molecular Weight: 206.24 g/mol

Canonical SMILES: CCOC(CNC(=O)NOC)OCC

Predicted Spectroscopic Data
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The following data has been generated using computational prediction tools to provide an

expected spectroscopic profile for 1-(2,2-diethoxyethyl)-3-methoxyurea.

2.1. Predicted ¹H and ¹³C NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for elucidating the

structure of organic molecules. The predicted chemical shifts are referenced to

tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 500 MHz)

Atom Number
Chemical Shift (δ,
ppm)

Multiplicity Integration

1 1.23 Triplet 6H

2 3.53 Quartet 4H

3 3.40 Triplet 2H

4 4.55 Triplet 1H

5 6.20 (approx.) Broad Singlet 1H

6 7.50 (approx.) Broad Singlet 1H

7 3.75 Singlet 3H

Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 125 MHz)
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Atom Number Chemical Shift (δ, ppm)

1 15.3

2 62.5

3 42.8

4 101.5

5 (C=O) 158.0

7 63.0

2.2. Predicted Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify functional groups within a molecule.

Table 3: Predicted IR Absorption Frequencies

Frequency (cm⁻¹) Intensity
Functional Group
Assignment

3350 - 3450 Medium N-H Stretch (Amide)

2850 - 3000 Medium C-H Stretch (Aliphatic)

1680 - 1720 Strong C=O Stretch (Urea Carbonyl)

1550 - 1640 Medium N-H Bend (Amide II)

1050 - 1150 Strong C-O Stretch (Ether/Acetal)

2.3. Predicted Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule

and its fragments, enabling determination of the molecular weight and elemental composition.

The data below is predicted for Electron Ionization (EI).

Table 4: Predicted Key Mass Spectrum Fragments (m/z)
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m/z Value Predicted Fragment Ion Notes

206 [C₈H₁₈N₂O₄]⁺• Molecular Ion (M⁺•)

161 [M - OCH₃ - CH₂]⁺
Loss of methoxy and

methylene radicals

133 [M - CH(OCH₂CH₃)₂]⁺
Loss of the diethoxyethyl

group

103 [CH(OCH₂CH₃)₂]⁺ Diethoxyacetal cation

75 [CH₂NHC(O)NH]⁺ Fragment from urea core

45 [OCH₂CH₃]⁺ Ethoxy group fragment

Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic analysis of a

compound like 1-(2,2-diethoxyethyl)-3-methoxyurea.

3.1. Synthesis Protocol: General Synthesis of N-Alkoxyureas

A common method for synthesizing N-substituted ureas involves the reaction of an amine with

an isocyanate. For an N-alkoxyurea, a plausible route would involve reacting methoxyamine

with 2,2-diethoxyethyl isocyanate.

Preparation of Isocyanate: 2,2-Diethoxyethylamine is reacted with a phosgene equivalent,

such as triphosgene or N,N'-carbonyldiimidazole (CDI), in an inert aprotic solvent (e.g.,

dichloromethane or THF) in the presence of a non-nucleophilic base (e.g., triethylamine) to

form 2,2-diethoxyethyl isocyanate in situ.[1]

Urea Formation: A solution of methoxyamine hydrochloride is neutralized with a base (e.g.,

sodium hydroxide or triethylamine) and then added dropwise to the isocyanate solution at

0°C.

Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin

Layer Chromatography (TLC) until the starting materials are consumed.
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Work-up and Purification: The reaction mixture is quenched with water, and the organic layer

is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is

removed under reduced pressure, and the crude product is purified by column

chromatography on silica gel.

3.2. NMR Spectroscopy Protocol

Sample Preparation: Dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL

of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[2][3] For ¹³C NMR, a more

concentrated sample (50-100 mg) may be required.[2]

Filtration: If any solid particles are present, the solution should be filtered through a small

plug of glass wool in a Pasteur pipette directly into the NMR tube to ensure sample

homogeneity.[3]

Data Acquisition: The NMR tube is placed in the spectrometer. The magnetic field is

shimmed to achieve homogeneity. Standard pulse sequences are used to acquire ¹H and ¹³C

spectra.

Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent

peak or an internal standard like TMS.[2]

3.3. IR Spectroscopy Protocol (FTIR-ATR)

Background Spectrum: Clean the Attenuated Total Reflectance (ATR) crystal (e.g., diamond

or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background

spectrum.[4]

Sample Application: Place a small drop of the neat liquid sample directly onto the clean ATR

crystal.[4][5]

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

Acquire the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the

signal-to-noise ratio.[4] The typical spectral range is 4000-400 cm⁻¹.[4]
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Cleaning: After analysis, thoroughly clean the ATR crystal to remove all traces of the sample.

[4]

3.4. Mass Spectrometry Protocol (EI-MS)

Sample Introduction: The sample, dissolved in a volatile solvent (e.g., methanol or

acetonitrile), is introduced into the mass spectrometer, often via a direct insertion probe or

after separation by Gas Chromatography (GC-MS).[6] The sample is volatilized in the ion

source.[7]

Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-

energy electrons (typically 70 eV), causing ionization and fragmentation.[6][7]

Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions)

are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which

separates them based on their mass-to-charge (m/z) ratio.[7]

Detection: An electron multiplier or similar detector records the abundance of each ion,

generating the mass spectrum.

Visualizations
4.1. Logical Relationship Diagram

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.drawellanalytical.com/ftir-analysis-for-liquid-samples-what-you-need-to-know/
https://www.creative-proteomics.com/support/electron-ionization.htm
https://bitesizebio.com/82650/ionization-methods-mass-spec/
https://www.creative-proteomics.com/support/electron-ionization.htm
https://bitesizebio.com/82650/ionization-methods-mass-spec/
https://bitesizebio.com/82650/ionization-methods-mass-spec/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b172429?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic Profile of 1-(2,2-diethoxyethyl)-3-methoxyurea
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Caption: Relationship between the compound and its spectroscopic data.

4.2. Experimental Workflow Diagram
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General Workflow for Synthesis and Analysis
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Caption: Generalized workflow for synthesis and spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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